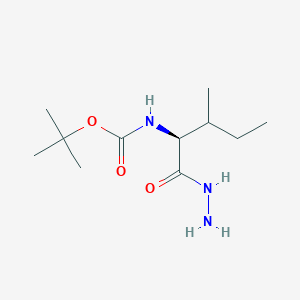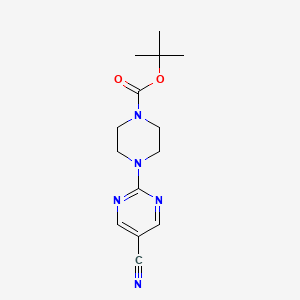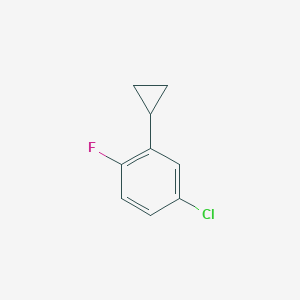![molecular formula C12H14O4S B11720223 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is a research chemical with the molecular formula C12H14O4S and a molecular weight of 254.30 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a methylsulfonyl group. It is used primarily in scientific research and has various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating the biological activity of sulfonyl-containing compounds.
Medicine: Exploring potential therapeutic applications of cyclobutane derivatives.
Industry: Developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and function.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- 1-[4-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- 1-[3-(Methylsulfanyl)phenyl]cyclobutanecarboxylic Acid
Uniqueness: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is unique due to the specific position of the methylsulfonyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Eigenschaften
Molekularformel |
C12H14O4S |
|---|---|
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
1-(3-methylsulfonylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-17(15,16)10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZLYVOYYDCFSTSV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


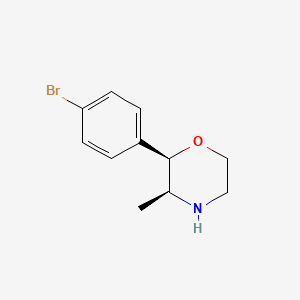
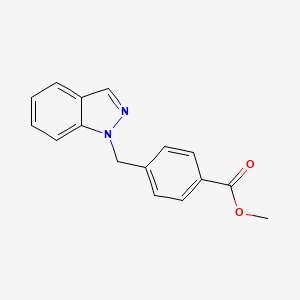
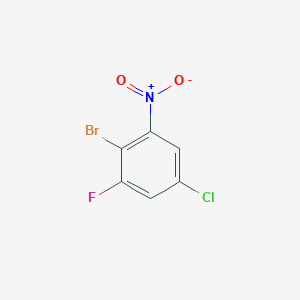
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)

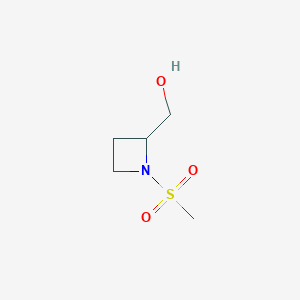
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
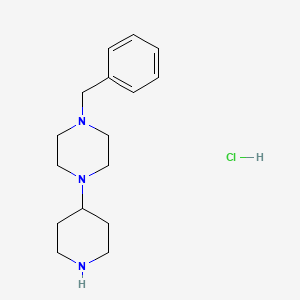
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)
